N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]butanamide
Description
N-[3-(3,4-Dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]butanamide is a synthetic small molecule featuring a 4-oxo-1,4-dihydroquinoline core substituted with a 3,4-dimethoxyphenyl group at position 3, a methyl group at position 1, and a butanamide side chain at position 2. The 4-oxo-quinoline scaffold is notable for its role in medicinal chemistry, particularly in antimicrobial and anticancer research .
Properties
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-5-8-19(25)23-22-20(14-11-12-17(27-3)18(13-14)28-4)21(26)15-9-6-7-10-16(15)24(22)2/h6-7,9-13H,5,8H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCJNKYBJODPMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]butanamide involves multiple steps. One common method starts with the preparation of 3,4-dimethoxyphenyl acetonitrile through decarboxylation, aldoxime reaction, and dehydration . The quinoline core is then constructed via a Povarov cycloaddition reaction, followed by N-furoylation processes . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]butanamide has several scientific research applications:
Chemistry: Used as a precursor for more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including anticancer, antibacterial, and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and immune modulation.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]butanamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating biological processes such as inflammation and cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in the 4-Oxo-1,4-Dihydroquinoline Family
Several structurally related compounds have been synthesized and characterized, offering insights into how substituents influence properties and bioactivity:
Key Observations :
- Core Modifications: The target compound retains the 4-oxo-quinoline core but differs from derivatives like 47 and 52 (which feature thioxo or chloro modifications) .
- Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound contrasts with the 3,5-dimethyladamantyl group in 47 and 52 , which are bulkier and more lipophilic. This difference may influence receptor binding and pharmacokinetics .
- Amide Side Chains : The butanamide chain in the target compound is shorter than the pentyl chains in 47 and 52 , suggesting variations in membrane permeability and metabolic stability.
Physicochemical Properties
- Solubility : The 3,4-dimethoxyphenyl group in the target compound likely enhances water solubility compared to purely hydrophobic substituents (e.g., adamantyl groups in 47 and 52 ) .
- Melting Points : Rip-B, with a simpler benzamide structure, has a melting point of 90°C , whereas bulkier derivatives like 47 and 52 lack reported values, possibly due to amorphous or oily states.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
